molecular formula C20H13NS B15158134 2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile CAS No. 685830-39-1

2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile

Cat. No.: B15158134
CAS No.: 685830-39-1
M. Wt: 299.4 g/mol
InChI Key: MBZNYBGVBXVLQF-UHFFFAOYSA-N
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Description

2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile is an organic compound that belongs to the class of nitriles. This compound is characterized by the presence of a benzonitrile group attached to a complex alkyne chain with a methylsulfanyl-substituted phenyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form the carbon-carbon bonds . The reaction conditions often require the use of a palladium catalyst, a base, and an appropriate solvent under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the nitrile and alkyne groups allows for interactions with various biomolecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{6-[2-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile
  • 2-{6-[2-(Methoxy)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile

Uniqueness

The uniqueness of 2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile lies in the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

685830-39-1

Molecular Formula

C20H13NS

Molecular Weight

299.4 g/mol

IUPAC Name

2-[6-(2-methylsulfanylphenyl)hex-3-en-1,5-diynyl]benzonitrile

InChI

InChI=1S/C20H13NS/c1-22-20-15-9-8-13-18(20)12-5-3-2-4-10-17-11-6-7-14-19(17)16-21/h2-3,6-9,11,13-15H,1H3

InChI Key

MBZNYBGVBXVLQF-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1C#CC=CC#CC2=CC=CC=C2C#N

Origin of Product

United States

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